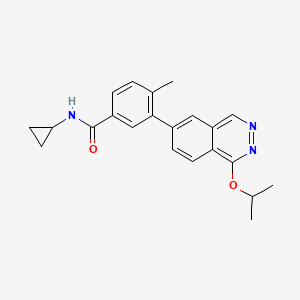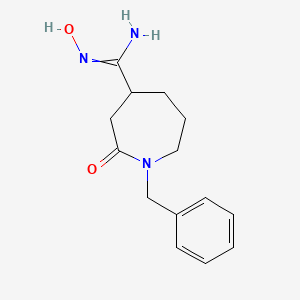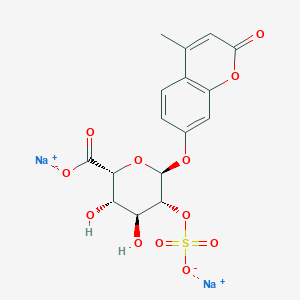![molecular formula C22H32N2O5 B13860269 rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester: is a chemical compound used as an intermediate in the synthesis of Norlofentanil, a metabolite of Norfentanyl, which is the major hepatic metabolite of Fentanyl. This compound has a molecular weight of 404.5 and a molecular formula of C22H32N2O5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester involves multiple steps. The starting materials and reagents typically include isonipecotic acid derivatives, Boc-protected amines, and various organic solvents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The compound is usually stored at -20°C to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways and enzyme interactions.
Medicine: In the development of pharmaceuticals and drug metabolites.
Industry: In the production of fine chemicals and specialty compounds.
Wirkmechanismus
The mechanism of action of rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It acts as an intermediate in metabolic reactions, facilitating the conversion of precursor molecules to active metabolites. The molecular targets include enzymes and receptors involved in these metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norlofentanil: A metabolite of Norfentanyl.
Norfentanyl: The major hepatic metabolite of Fentanyl.
Fentanyl: A potent synthetic opioid used as a pain medication.
Uniqueness
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester is unique due to its specific structure and role as an intermediate in the synthesis of Norlofentanil. Its chemical properties and reactivity make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C22H32N2O5 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-methyl (3S,4R)-3-methyl-4-(N-propanoylanilino)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-7-18(25)24(17-11-9-8-10-12-17)22(19(26)28-6)13-14-23(15-16(22)2)20(27)29-21(3,4)5/h8-12,16H,7,13-15H2,1-6H3/t16-,22+/m0/s1 |
InChI-Schlüssel |
KWJUANZXJZCFOE-KSFYIVLOSA-N |
Isomerische SMILES |
CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)C(=O)OC(C)(C)C)C(=O)OC |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)C(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)


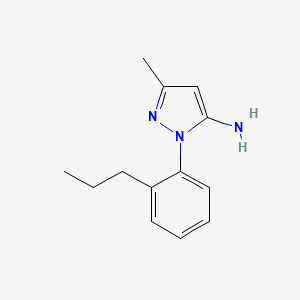
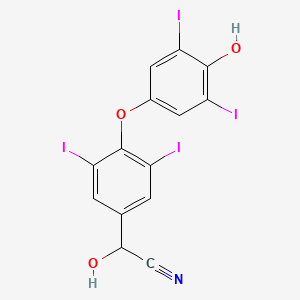

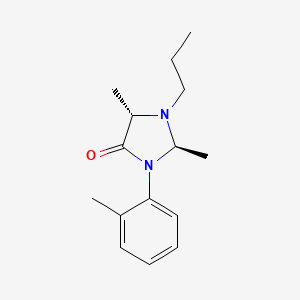
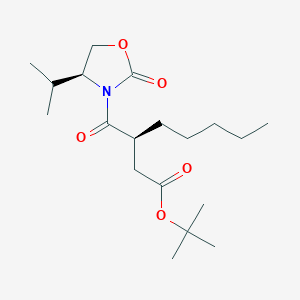
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

